molecular formula C12H9NO3 B1346987 4-Hydroxy-3-nitrobiphenyl CAS No. 885-82-5

4-Hydroxy-3-nitrobiphenyl

Cat. No.: B1346987
CAS No.: 885-82-5
M. Wt: 215.2 g/mol
InChI Key: JDDNJJBXFOLPKX-UHFFFAOYSA-N
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Description

Significance within Organic Chemistry

The significance of nitrated biphenyl (B1667301) derivatives in organic chemistry is multifaceted. Biphenyls themselves are crucial structural motifs in many pharmacologically active compounds, natural products, and materials such as liquid crystals and polymers. researchgate.netbohrium.comarabjchem.org The introduction of a nitro group onto the biphenyl scaffold provides a versatile chemical handle for further functionalization.

One of the most important transformations of the nitro group is its reduction to an amino group (-NH2). This conversion opens up a vast landscape of chemical possibilities, as the resulting aminobiphenyls are precursors to dyes, pharmaceuticals, and agrochemicals. researchgate.net The strategic placement of the nitro group, along with other substituents like the hydroxyl group in 4-Hydroxy-3-nitrobiphenyl, allows for fine-tuning of the molecule's reactivity and properties. The electrophilic aromatic substitution reactions, such as nitration, are fundamental methods for introducing functional groups onto aromatic rings, and their application to biphenyl systems has been a subject of continuous study. bohrium.comvaia.com

Overview of the this compound Compound Class

This compound is a specific isomer within the broader class of hydroxynitrobiphenyls. Its structure features a hydroxyl (-OH) group at the 4-position and a nitro (-NO2) group at the 3-position of one of the phenyl rings. This substitution pattern imparts distinct chemical characteristics to the molecule. The hydroxyl group is a weak activating group and an ortho-, para-director in electrophilic aromatic substitution, while the nitro group is a strong deactivating group and a meta-director. Their relative positions on the same ring create a unique electronic environment that governs the compound's reactivity.

The synthesis of this compound is typically achieved through the nitration of 4-hydroxybiphenyl. This reaction requires careful control of conditions to achieve the desired regioselectivity, as nitration can potentially occur at other positions on the biphenyl rings. ontosight.ai

Table 1: Physicochemical Properties of this compound

Property Value Reference
IUPAC Name 2-Nitro-4-phenylphenol
CAS Number 885-82-5 chemicalbook.com
Molecular Formula C₁₂H₉NO₃ chemicalbook.com
Molecular Weight 215.208 g/mol
Melting Point 69-70 °C chemicalbook.comchemdad.comlookchem.com
Appearance Light yellow to brown powder or crystal chemicalbook.comchemdad.com

| Solubility | Insoluble in water | chemicalbook.comchemdad.com |

Historical Context of Related Hydroxynitrobiphenyl Research

Research into biphenyl and its derivatives has a long history, with early methods for their synthesis dating back over a century. bohrium.com The study of nitrated biphenyls, in particular, has been driven by their importance as chemical intermediates. For instance, 4-nitrobiphenyl (B1678912) was historically used in the synthesis of 4-aminobiphenyl. chemicalbook.com

The investigation of hydroxynitrobiphenyls has evolved to explore the interplay between the hydroxyl and nitro functional groups. A closely related isomer, 4-Hydroxy-4'-nitrobiphenyl (B1295355), where the nitro group is on the second phenyl ring, has been a subject of interest for its biological activities and potential applications in materials science, including liquid crystals and metal-organic frameworks. finechemical.net The distinct positioning of the nitro group in this compound leads to different chemical behavior compared to its 4'-nitro counterpart. Research on the nitration of substituted biphenyls, such as 2-alkoxytoluenes, has also contributed to a deeper understanding of the reaction mechanisms and the formation of various biphenyl derivatives. acs.org Furthermore, studies on the synthesis of bis(4-hydroxy-3-nitrophenyl) compounds, which are important monomers for high-performance polymers, highlight the industrial relevance of this class of molecules. google.com

Research Gaps and Future Directions for this compound

Despite its established presence in chemical literature, there are several areas where further research on this compound could be beneficial. A significant research gap exists in the comprehensive evaluation of its biological activities. While related compounds have been studied for various pharmacological effects, the specific biological profile of this compound remains largely unexplored. researchgate.net

Future research could focus on the following areas:

Advanced Synthetic Methodologies: While the synthesis via nitration of 4-hydroxybiphenyl is known, there is always a need for the development of more efficient, selective, and environmentally benign synthetic routes. This could involve exploring novel catalysts or reaction conditions.

Biological Screening: A thorough investigation into the potential pharmacological properties of this compound is warranted. This could include screening for anticancer, antimicrobial, or anti-inflammatory activities, which have been observed in other biphenyl derivatives. researchgate.net

Materials Science Applications: The unique substitution pattern of 4-Hydroxy-3-nitrobhenyl may impart interesting photophysical or electronic properties. Research into its potential use in the development of novel organic materials, such as dyes, sensors, or components of electronic devices, could be a fruitful avenue. The study of its crystal structure and solid-state properties would be foundational for such applications. researchgate.net

Mechanistic Studies: Detailed mechanistic studies of its reactions, including the reduction of the nitro group and electrophilic substitution on the aromatic rings, would provide a deeper understanding of its chemical behavior and facilitate its use in targeted synthesis.

Addressing these research gaps will undoubtedly lead to a more complete understanding of this compound and could unlock new applications for this versatile molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-4-phenylphenol
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InChI

InChI=1S/C12H9NO3/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,14H
Source PubChem
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InChI Key

JDDNJJBXFOLPKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H9NO3
Source PubChem
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DSSTOX Substance ID

DTXSID30237084
Record name 3-Nitro(1,1'-biphenyl)-4-ol
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Molecular Weight

215.20 g/mol
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CAS No.

885-82-5
Record name 4-Phenyl-2-nitrophenol
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Record name 3-Nitro(1,1'-biphenyl)-4-ol
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Record name 3-Nitro(1,1'-biphenyl)-4-ol
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Record name 3-nitro[1,1'-biphenyl]-4-ol
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Record name 3-NITRO(1,1'-BIPHENYL)-4-OL
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Synthetic Methodologies and Reaction Pathways of 4 Hydroxy 3 Nitrobiphenyl

Direct Nitration Strategies

The introduction of a nitro group onto the aromatic ring of 4-Hydroxybiphenyl is a key transformation in the synthesis of 4-Hydroxy-3-nitrobiphenyl. This is typically achieved through electrophilic aromatic substitution, where the hydroxyl group directs the incoming nitro group to the ortho and para positions. Given that the para position is already occupied by the phenyl group, the primary products of nitration are ortho to the hydroxyl group.

Nitration of 4-Hydroxybiphenyl with Nitric Acid

The direct nitration of 4-Hydroxybiphenyl using nitric acid is a common and straightforward approach. The reaction's efficiency and selectivity are highly dependent on the reaction conditions.

The optimization of reaction conditions is crucial for maximizing the yield of this compound while minimizing the formation of byproducts. Key parameters that are manipulated include the choice of solvent, temperature, and the rate of addition of nitric acid.

Glacial acetic acid is often employed as a solvent in the nitration of phenolic compounds. Its use can help to moderate the reactivity of nitric acid and improve the selectivity of the reaction. For instance, in the nitration of other phenolic compounds, the use of acetic acid has been shown to be effective. A patent for the production of 2,2-bis(3-nitro-4-hydroxyphenyl)propane describes the use of acetic acid or a mixture of acetic acid and another organic solvent as the reaction medium. googleapis.com Another patent mentions the use of fuming nitric acid in glacial acetic acid at 30 to 40 °C for the nitration of 4-hydroxybenzoic acid. google.com

Temperature control is another critical factor. Nitration reactions are typically exothermic, and elevated temperatures can lead to the formation of undesired byproducts and a decrease in the yield of the target compound. For the nitration of bisphenol A, a related phenolic compound, it is noted that if the reaction temperature is kept at 50 °C or higher, the yield of the desired dinitro compound decreases. googleapis.com

The rate at which nitric acid is added to the solution of 4-Hydroxybiphenyl can also influence the outcome of the reaction. A slow, controlled addition helps to manage the exothermic nature of the reaction and can improve selectivity.

The concentration of both 4-Hydroxybiphenyl and nitric acid is a key determinant of the reaction's yield and selectivity. A higher concentration of nitric acid can increase the rate of reaction but may also lead to over-nitration or oxidative side reactions, particularly with highly activated substrates like phenols.

In the nitration of benzene (B151609) derivatives, the concentration of the nitrating agent is carefully controlled to achieve the desired degree of nitration. For phenolic compounds, which are highly activated towards electrophilic substitution, the use of more dilute nitric acid solutions can favor mono-nitration and reduce the formation of tarry byproducts.

Detailed studies quantifying the precise impact of reactant concentrations on the yield and selectivity of this compound synthesis are not extensively reported. However, general principles of electrophilic aromatic substitution suggest that a careful balance of reactant concentrations is necessary to achieve optimal results.

Prior methods for the nitration of phenolic compounds often utilized dilute nitric acid. While this can be effective for mono-nitration, it may require longer reaction times or higher temperatures to achieve reasonable conversion. For example, historical methods for the nitration of 4-hydroxybenzoic acid involved the use of dilute nitric acid at elevated temperatures. google.com

The use of more concentrated nitric acid, often in combination with a solvent like glacial acetic acid, represents an evolution of these earlier methods, aiming for improved efficiency and control over the reaction. The addition of sulfuric acid to create a "mixed acid" is a common strategy for nitrating less reactive aromatic compounds, but for highly activated phenols like 4-Hydroxybiphenyl, this is often unnecessary and can lead to unwanted side reactions.

Nitration using Silver Nitrate (B79036) Reagents

An alternative approach to direct nitration involves the use of silver nitrate (AgNO₃). While less common than nitric acid-based methods, silver nitrate in combination with other reagents can serve as an effective nitrating agent. One documented method involves the use of silver nitrate impregnated on silica (B1680970) gel for the nitration of phenols. chemdad.com This heterogeneous system can offer advantages in terms of ease of workup and potentially milder reaction conditions. However, specific experimental details and yields for the application of this method to 4-hydroxybiphenyl are not available. Another study mentions the use of silver nitrate with thionyl chloride for the nitration of phenols, which resulted in a mixture of mono- and dinitro-phenols. justia.com

Nitration using Nitryl Chloride Reagents

Nitryl chloride (NO₂Cl) is a potent nitrating agent that can be used for the electrophilic nitration of aromatic compounds. It is believed to be the nitrating species in some reactions involving metal nitrates and thionyl chloride. justia.com While nitryl chloride can effectively nitrate a range of aromatic substrates, its high reactivity can be a drawback when dealing with highly activated rings like phenols, potentially leading to undesired side reactions or degradation of the starting material. Detailed studies on the successful application of nitryl chloride for the specific synthesis of this compound are not prominently featured in the available scientific literature.

Regioselectivity and Ortho-Nitration Mechanisms

The synthesis of this compound is commonly achieved via the direct nitration of 4-hydroxybiphenyl (also known as 4-phenylphenol). The regioselectivity of this electrophilic aromatic substitution reaction is governed by the directing effects of the substituents on the biphenyl (B1667301) scaffold.

The hydroxyl (-OH) group at the 4-position is a strongly activating, ortho-, para-directing group. This is due to the ability of its lone pair of electrons to delocalize into the aromatic ring, stabilizing the carbocation intermediate (the arenium ion or σ-complex) formed during the attack by the electrophile (the nitronium ion, NO₂⁺). Since the para position relative to the hydroxyl group is occupied by the second phenyl ring, the incoming nitro group is predominantly directed to the ortho positions, which are C3 and C5.

The phenyl group itself is a weakly activating, ortho-, para-director. stackexchange.com However, the directing influence of the powerful hydroxyl group dominates. Therefore, the nitration of 4-hydroxybiphenyl leads primarily to substitution on the hydroxyl-bearing ring.

The mechanism for this ortho-nitration follows the standard steps of electrophilic aromatic substitution:

Generation of the Electrophile : The nitronium ion (NO₂⁺) is typically generated from a mixture of concentrated nitric acid and a strong acid catalyst, such as sulfuric acid.

Electrophilic Attack : The π-electrons of the activated phenol (B47542) ring attack the nitronium ion. The attack at the C3 position (ortho to the -OH group) is favored due to the resonance stabilization of the resulting arenium ion, where one resonance structure places the positive charge on the carbon atom bonded to the hydroxyl group, allowing for direct delocalization from the oxygen atom.

Deprotonation : A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the C3 position, restoring the aromaticity of the ring and yielding the final product, this compound.

Studies on the nitration of biphenyl itself show that the ortho:para ratio can be highly sensitive to reaction conditions. rushim.ru Some theories propose that nitration with preformed nitronium ions gives normal ortho:para ratios, while other nitrating species can lead to enhanced ortho-substitution through a π-complex intermediate. rushim.ru In the case of 4-hydroxybiphenyl, the strong electronic activation by the hydroxyl group is the principal determinant of the high regioselectivity for the ortho position.

Factor Influence on Regioselectivity Outcome for 4-Hydroxybiphenyl Nitration
Hydroxyl Group Strong activating, ortho, para-directorDirects NO₂⁺ to C3 and C5 positions.
Phenyl Group Weak activating, ortho, para-directorEffect is secondary to the hydroxyl group.
Arenium Ion Stability Resonance stabilization is greatest for ortho and para attack.Ortho attack at C3 is highly favored.

Photochemical Synthetic Routes

Photochemical methods provide an alternative pathway for the synthesis of hydroxynitrobiphenyls, often proceeding under different mechanistic paradigms than traditional electrophilic substitution. These reactions typically occur in aqueous solutions containing nitrate or nitrite (B80452) ions and are initiated by ultraviolet (UV) irradiation. nih.gov

The irradiation of biphenyl in aqueous nitrate (NO₃⁻) solutions leads to the formation of isomeric hydroxynitrobiphenyls. rsc.org This process, termed photohydroxynitration, is a complex, multi-step reaction rather than a direct single-step nitration.

The initial step of the photoreaction involves the absorption of UV light by biphenyl, promoting it to an electronically excited singlet state (¹Bp*). In the presence of nitrate ions, this excited state can be deactivated through a process called fluorescence quenching. rsc.orgwikipedia.org

Quenching refers to any process that decreases the fluorescence intensity of a substance. wikipedia.org In this case, the nitrate ion acts as a quencher for the excited biphenyl. This collisional quenching event does not proceed via simple energy transfer but involves the formation of a transient species known as an exciplex (an excited-state complex) or a caged radical ion pair [Bp⁺• NO₃⁻•]. rsc.org This intermediate is key to the subsequent chemical transformations.

The detailed mechanism for the formation of hydroxynitrobiphenyls from biphenyl in irradiated nitrate solutions has been elucidated as a two-part process. rsc.org

Step 1: Photochemical Hydroxylation The exciplex or radical ion pair formed from the quenching of excited biphenyl by the nitrate ion collapses to produce ortho- and para-hydroxybiphenyl. This initial step introduces the hydroxyl group onto the aromatic ring system.

Step 2: Photochemical Nitration of Hydroxybiphenyls The hydroxybiphenyls formed in the first step are more susceptible to further photochemical modification than the parent biphenyl. These phenolic intermediates then undergo a subsequent photochemical nitration. The photolysis of the nitrate ion in the aqueous solution generates a variety of reactive nitrating agents, including the nitrogen dioxide radical (•NO₂) and nitrous acid (HNO₂). nih.gov These species then react with the hydroxybiphenyls to introduce the nitro group, primarily at the ortho position relative to the powerful directing hydroxyl group, to yield products such as this compound. nih.gov

Reaction Stage Key Intermediates Process Product(s)
Initial Excitation Biphenyl (Bp), Excited Biphenyl (¹Bp)UV light absorption¹Bp
Quenching ¹Bp*, Nitrate (NO₃⁻)Formation of exciplex/radical ion pair[Bp⁺• NO₃⁻•]
Step 1: Hydroxylation [Bp⁺• NO₃⁻•]Collapse of intermediateo-Hydroxybiphenyl, p-Hydroxybiphenyl
Step 2: Nitration Hydroxybiphenyls, •NO₂, HNO₂Reaction with photogenerated nitrating agentsHydroxynitrobiphenyls

The concept of photochemical assembly can be viewed through the lens of the multi-step photohydroxynitration reaction. Here, the hydroxybiphenyls generated in the initial photochemical step act as crucial precursors for the final nitrated products. rsc.org The synthesis is "assembled" on the biphenyl scaffold in a stepwise manner, with light energy driving both the initial hydroxylation and the subsequent nitration. This contrasts with conventional synthesis where functional groups are typically added sequentially using different sets of thermal reagents.

More broadly, photochemical assembly is a powerful technique for constructing complex aromatic systems. For example, substituted stilbenoids can be used as precursors to synthesize methylchrysenes via photochemical cyclization, demonstrating how light can be used to assemble intricate polycyclic aromatic hydrocarbons from simpler precursors. mdpi.com While a different reaction, it illustrates the principle of using photochemical reactions to build up molecular complexity.

Photoreaction of Biphenyl in Aqueous Nitrate Solutions

Advanced Synthetic Approaches

Advanced synthetic methodologies are crucial for the efficient and selective production of substituted biphenyls like this compound. These approaches often involve sophisticated catalytic systems and strategic modifications of precursors to facilitate the core biphenyl structure's formation.

Catalytic Synthesis Methods for Related Nitrobiphenyls

The synthesis of nitrobiphenyls, including this compound, frequently utilizes transition metal-catalyzed cross-coupling reactions. These methods are favored for their efficiency in forming the crucial carbon-carbon (C-C) bond that links the two phenyl rings. Several catalytic strategies are prominent in the synthesis of biphenyl derivatives. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a widely employed method for synthesizing biphenyls. nih.govarabjchem.org This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netchemistry-online.com For the synthesis of this compound, a common approach involves the reaction of phenylboronic acid with 4-bromo-2-nitrophenol (B183274). chemdad.com The palladium catalyst, often in the form of Pd(PPh₃)₄ or Pd(OAc)₂, facilitates the coupling. researchgate.net Obstacles can sometimes arise during the transmetalation step of the catalytic cycle, particularly when a nitro group is present in the 2-position of the phenylboronic acid. researchgate.net However, using a substituted aryl halide like 4-bromo-2-nitrophenol allows the reaction to proceed effectively.

The Ullmann reaction is another classic method for biphenyl synthesis, which involves the copper-catalyzed coupling of two aryl halide molecules. google.comgoogle.com While it avoids the use of expensive palladium catalysts, the Ullmann reaction often requires high temperatures and harsh reaction conditions, which can limit its application on a large scale. google.com

Other notable catalytic methods for creating the biphenyl scaffold include the Negishi coupling (organozinc and aryl halide), Stille coupling (organotin and aryl halide), and Kumada coupling (Grignard reagent and aryl halide). nih.govresearchgate.net These reactions offer alternative routes with varying substrate scopes and functional group tolerances.

Reaction NameReactantsCatalystGeneral Conditions
Suzuki-Miyaura CouplingArylboronic Acid + Aryl HalidePalladium (e.g., Pd(PPh₃)₄, Pd(OAc)₂)Requires a base (e.g., K₂CO₃, Na₂CO₃)
Ullmann ReactionAryl Halide + Aryl HalideCopperOften requires high temperatures
Negishi CouplingOrganozinc Compound + Aryl HalidePalladium or NickelGenerally mild conditions
Stille CouplingOrganotin Compound + Aryl HalidePalladiumTolerant of many functional groups

Derivatization Strategies for Enhancing Synthesis

Derivatization plays a critical role in the synthesis of complex molecules like this compound. This can involve either the functionalization of a pre-formed biphenyl core or the use of pre-functionalized precursors for the coupling reaction.

One primary strategy is the direct nitration of a substituted biphenyl. Starting with 4-hydroxybiphenyl (also known as 4-phenylphenol), a nitration reaction can introduce the nitro group at the 3-position. This electrophilic substitution is a common method for adding functional groups to aromatic rings. nih.gov For instance, nitric acid in an acetic acid solvent can be used to nitrate aromatic compounds. mdpi.com

Alternatively, a more convergent strategy involves using precursors that already contain the required functional groups. As mentioned, the Suzuki coupling of 4-bromo-2-nitrophenol with phenylboronic acid directly yields the target molecule. chemdad.com This approach avoids post-coupling functionalization steps which might lack regioselectivity or require harsh conditions that could degrade the molecule. The functional groups on the precursors (e.g., boronic acid, halide) are themselves derivatizations that activate the rings for the catalytic coupling reaction. arabjchem.org

Purification and Isolation Techniques for Synthetic Products

Following the synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. For solid compounds like this compound, several techniques are commonly employed. cymitquimica.com

Recrystallization is a primary method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. For hydroxybiphenyl derivatives, a mixture of methanol (B129727) and water can be an effective recrystallization solvent system. chemistry-online.com

Filtration is used to separate the purified solid product from the liquid phase. Vacuum filtration, often using a Büchner or Hirsch funnel, is typically employed to efficiently collect the crystals. chemistry-online.comorgsyn.org The collected solid is then washed with a cold solvent, such as diethyl ether or water, to remove any remaining soluble impurities. chemistry-online.comorgsyn.org

For products that are less stable or have different physical properties, other techniques may be used. Vacuum distillation can be applied to purify liquid products or solids with a suitable boiling point. google.comChromatography , such as column chromatography, is another powerful purification method that separates compounds based on their differential adsorption to a stationary phase.

TechniqueDescriptionApplication
RecrystallizationDissolving the crude product in a hot solvent and allowing it to cool, forming pure crystals.Primary purification method for solid products.
FiltrationSeparating a solid from a liquid or gas by passing the mixture through a filter medium.Isolating the purified solid product after recrystallization.
WashingRinsing the isolated solid with a solvent in which the product is poorly soluble but impurities are soluble.Removing residual impurities from the surface of the crystals.
Vacuum DistillationDistillation under reduced pressure, allowing purification at a lower temperature.Used for thermally sensitive compounds or those with high boiling points.

Reaction Mechanisms and Chemical Transformations of 4 Hydroxy 3 Nitrobiphenyl

Electrophilic Aromatic Substitution Dynamics

The hydroxyl (-OH) and nitro (-NO2) groups on one of the phenyl rings of 4-Hydroxy-3-nitrobiphenyl exert opposing electronic effects, which collaboratively direct the position of incoming electrophiles in electrophilic aromatic substitution reactions. The hydroxyl group is an activating, ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. youtube.comyoutube.com Conversely, the nitro group is a strong deactivating, meta-director, withdrawing electron density from the ring. youtube.com

In the case of this compound, the hydroxyl group at position 4 and the nitro group at position 3 create a specific reactivity pattern. The positions ortho to the hydroxyl group are 3 and 5, and the para position is occupied by the phenyl group. The position meta to the nitro group is position 5. Therefore, the directing effects of both groups converge on position 5, making it the most probable site for electrophilic attack. The activating effect of the hydroxyl group generally outweighs the deactivating effect of the nitro group at this position, facilitating the substitution. The other phenyl ring remains a potential site for substitution, although it is generally less reactive than the substituted ring, which is activated by the hydroxyl group.

Reduction Pathways of the Nitro Group

The nitro group of this compound is susceptible to reduction, a common transformation for aromatic nitro compounds. This process is of significant synthetic importance as it provides a route to amino-substituted biphenyls.

Formation of Amino Derivatives

The reduction of the nitro group in this compound yields 3-Amino-4-hydroxybiphenyl. nih.gov This transformation can be achieved through various methods, with catalytic hydrogenation being a prevalent and efficient approach. mdpi.commdpi.com In this process, this compound is treated with hydrogen gas in the presence of a metal catalyst, such as platinum or palladium on a carbon support. mdpi.com The reaction proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amino product.

Other reducing agents, such as metals in acidic media (e.g., tin or iron in hydrochloric acid), can also be employed to effect this conversion. google.com The choice of reducing agent and reaction conditions can be optimized to achieve high yields and selectivity. mdpi.com

Hydroxylation Reactions and Metabolic Relevance

Hydroxylation is a key metabolic pathway for aromatic compounds in biological systems, often mediated by cytochrome P450 enzymes. youtube.com For biphenyl (B1667301) and its derivatives, hydroxylation increases water solubility and facilitates excretion. nih.gov While specific metabolic studies on this compound are not extensively documented, the metabolism of related biphenyl compounds suggests that it would likely undergo further hydroxylation. nih.govresearchgate.netnih.gov

The position of metabolic hydroxylation is influenced by the existing substituents. The unsubstituted phenyl ring is a likely target for hydroxylation. Additionally, the substituted ring could also be further hydroxylated, although the positions are influenced by the electronic effects of the existing hydroxyl and nitro groups. The resulting hydroxylated metabolites can have altered biological activities compared to the parent compound.

Photochemical Reactivity and Excited State Dynamics

The presence of the nitroaromatic chromophore in this compound suggests a rich and complex photochemical reactivity. Upon absorption of light, the molecule is promoted to an electronically excited state, which can then undergo various photophysical and photochemical processes.

Photoinduced Electron Transfer Phenomena

Photoinduced electron transfer (PET) is a potential deactivation pathway for the excited state of this compound. nih.govnih.govmdpi.com In a PET process, an electron is transferred from a donor to an acceptor molecule upon photoexcitation. In the context of this compound, the nitro group can act as an electron acceptor in the excited state. The hydroxyl group, being electron-donating, could potentially participate in intramolecular electron transfer processes. The efficiency of PET is dependent on the thermodynamic driving force and the electronic coupling between the donor and acceptor moieties. d-nb.infochemrxiv.org

Transient Absorption Spectroscopy Studies

Transient absorption spectroscopy is a powerful technique to study the dynamics of short-lived excited states and reaction intermediates. edinst.comarxiv.orgresearchgate.net By measuring the change in absorbance of a sample after excitation with a short laser pulse, the formation and decay of transient species can be monitored on timescales ranging from femtoseconds to milliseconds.

Rearrangement Reactions of this compound

While specific studies detailing classic rearrangement reactions such as the Smiles or Fries rearrangement for this compound are not extensively documented in publicly available research, the structural motifs present in the molecule suggest potential for certain intramolecular transformations. The most relevant of these, based on the chemistry of related nitrobiphenyl compounds, is the Cadogan reductive cyclization, which functions as an intramolecular cyclization and rearrangement to form carbazole (B46965) derivatives.

The Cadogan reaction is a well-established method for the synthesis of carbazoles through the deoxygenative cyclization of 2-nitrobiphenyls. derpharmachemica.comresearchgate.netacs.orgunimi.it This transformation is typically mediated by trivalent phosphorus reagents, such as triphenylphosphine (B44618) (PPh₃) or triethyl phosphite. derpharmachemica.comresearchgate.net The reaction proceeds through a proposed nitrene intermediate, which then undergoes intramolecular insertion into a C-H bond of the adjacent phenyl ring to form the carbazole skeleton.

Given that this compound is a substituted 2-nitrobiphenyl (B167123) derivative, it is a plausible substrate for this type of reaction. The expected product would be a substituted carbazole, with the positions of the hydroxyl group determined by the starting material's substitution pattern. The general mechanism for the Cadogan cyclization involves the reduction of the nitro group by the phosphine (B1218219) reagent, leading to the formation of a nitrene, which then cyclizes. researchgate.netresearchgate.net

The reaction conditions for the Cadogan cyclization can be tailored, with the choice of solvent and temperature often influencing the reaction yield. acs.org High-boiling point solvents are frequently employed to facilitate the reaction. acs.org

Below is a table summarizing typical conditions for the Cadogan reductive cyclization of various 2-nitrobiphenyl derivatives, which could be analogous to the potential reaction of this compound.

SubstrateReagentSolventTemperatureYield (%)Reference
2-NitrobiphenylTriphenylphosphineo-DichlorobenzeneReflux>95 acs.org
4-Methoxy-2-nitrobiphenylTriphenylphosphineo-DichlorobenzeneReflux91 amazonaws.com
4-Formyl-2-nitrobiphenylTriphenylphosphineo-DichlorobenzeneReflux78 amazonaws.com
2'-Nitro-biphenyl-3-carboxylic acid methyl esterTriphenylphosphineo-DichlorobenzeneReflux48 derpharmachemica.com

Interactive Data Table

Spectroscopic Characterization and Structural Elucidation of 4 Hydroxy 3 Nitrobiphenyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms. For 4-hydroxy-3-nitrobiphenyl, ¹H, ¹³C, and, in the case of its derivatives, multi-nuclear NMR studies are employed to confirm its structure.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to each unique proton in the molecule. The analysis, typically conducted in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct chemical shifts (δ) for the aromatic protons and the hydroxyl proton.

The protons on the nitrated phenyl ring are significantly influenced by the electronic effects of the hydroxyl (-OH) and nitro (-NO₂) groups. The nitro group, being a strong electron-withdrawing group, deshields the adjacent protons, causing them to resonate at a lower field (higher ppm). Conversely, the hydroxyl group is an electron-donating group, which shields adjacent protons. The signal for the phenolic proton itself often appears as a broad singlet and its chemical shift can be concentration and solvent dependent. The protons of the unsubstituted phenyl ring typically appear as a multiplet in the standard aromatic region.

A representative assignment of the proton signals for this compound is detailed in the table below.

¹H NMR Spectroscopic Data for this compound in CDCl₃

Proton Assignment Chemical Shift (δ, ppm)
A (OH) 10.58
B (H-2) 8.30
C (H-6) 7.82
D (Phenyl H) 7.54
E (Phenyl H) 7.45
F (Phenyl H) 7.38
G (H-5) 7.23

Data sourced from spectral information available at ChemicalBook.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.

Quaternary carbons, such as those bearing the hydroxyl, nitro, and phenyl groups, often show weaker signals compared to protonated carbons. The carbon atom attached to the hydroxyl group (C-4) is expected to be shifted downfield, as is the carbon attached to the nitro group (C-3). The carbons of the unsubstituted phenyl ring will have chemical shifts in the typical aromatic range of approximately 120-130 ppm.

Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Assignment Predicted Chemical Shift Range (δ, ppm) Notes
C-1 125-130 Quaternary carbon, attachment of phenyl group.
C-2 120-125 CH carbon ortho to the nitro group.
C-3 135-145 Quaternary carbon attached to the nitro group.
C-4 150-160 Quaternary carbon attached to the hydroxyl group.
C-5 115-125 CH carbon meta to the nitro group.
C-6 130-135 CH carbon ortho to the phenyl group.
Phenyl Carbons 127-140 Carbons of the unsubstituted phenyl ring.

Predicted ranges are based on general substituent effects and data from analogous structures.

Multi-nuclear NMR Studies (e.g., ¹¹⁹Sn NMR for organotin derivatives)

For derivatives of this compound, such as organotin complexes, multi-nuclear NMR spectroscopy is a powerful tool for characterization. ¹¹⁹Sn NMR is particularly informative for studying the coordination environment of the tin atom in these derivatives. The chemical shift of ¹¹⁹Sn is highly sensitive to the coordination number of the tin center and the nature of the ligands attached to it. bohrium.com

Organotin(IV) derivatives can be synthesized where the tin atom is bonded to the oxygen of the phenolic group. The resulting complexes can exhibit different geometries, which are reflected in their ¹¹⁹Sn NMR spectra. researchgate.net

Four-coordinate (Tetrahedral) Tin: In derivatives where the tin atom is bonded to three organic groups (e.g., methyl, butyl, or phenyl) and the oxygen from the 4-hydroxy-3-nitrobiphenoxy ligand, a four-coordinate tetrahedral geometry is expected in non-coordinating solvents. The ¹¹⁹Sn chemical shifts for such compounds typically fall in the range of approximately +200 to -60 ppm. rsc.org

Five-coordinate (Trigonal Bipyramidal) Tin: In the presence of a coordinating solvent or if the ligand allows for chelation, the tin center can become five-coordinate. This change in geometry leads to a significant upfield shift in the ¹¹⁹Sn NMR spectrum, with signals typically appearing in the range of -90 to -350 ppm. rsc.org

The wide range of chemical shifts in ¹¹⁹Sn NMR makes it an excellent probe for studying the structural dynamics of these derivatives in solution. northwestern.eduhuji.ac.il

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy is used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features. chemicalbook.com

The most prominent bands are associated with the hydroxyl (-OH) group, the nitro (-NO₂) group, and the aromatic rings. The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch usually found between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. libretexts.org

Vibrations associated with the aromatic rings include C-H stretching just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. vscht.cz

Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3200-3600 (broad) O-H Stretch Hydroxyl (-OH)
~3030-3100 C-H Stretch Aromatic
~1520-1560 Asymmetric N-O Stretch Nitro (-NO₂)
~1450-1600 C=C Stretch Aromatic Ring
~1330-1370 Symmetric N-O Stretch Nitro (-NO₂)
~1200-1300 C-O Stretch Phenolic

Frequencies are approximate and based on typical ranges for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems and chromophores, such as those present in this compound, absorb light in the ultraviolet or visible range, promoting electrons from a ground state to a higher energy excited state.

The UV-Vis spectrum of this compound is dominated by the electronic structure of the nitrophenol and biphenyl (B1667301) moieties. The presence of the nitro group and the hydroxyl group on the same phenyl ring, in conjugation with the second phenyl ring, results in characteristic absorption bands. For comparison, 4-nitrophenol, a key chromophore within the structure, exhibits a strong absorbance maximum around 317 nm in acidic or neutral solutions, which shifts to approximately 400 nm in basic solutions upon formation of the phenolate (B1203915) anion. wikipedia.orgnih.gov This shift is due to the increased electron-donating ability of the deprotonated hydroxyl group, which enhances charge transfer to the nitro group. A similar behavior would be expected for this compound.

Electronic Transitions and Chromophore Analysis

The absorption bands observed in the UV-Vis spectrum of this compound arise from specific electronic transitions. The primary chromophore is the nitrophenol system, extended by the conjugation with the second phenyl ring.

The main transitions are typically of the π → π* type, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. Due to the presence of the electron-donating hydroxyl group and the electron-withdrawing nitro group, there is also a significant intramolecular charge-transfer (CT) character to these transitions. Upon absorption of UV light, electron density shifts from the hydroxyl-bearing part of the molecule (the donor) to the nitro-containing part (the acceptor).

This charge-transfer nature is responsible for the strong intensity of the main absorption band. The position of the absorption maximum (λmax) is sensitive to solvent polarity and pH. Increasing solvent polarity can stabilize the more polar excited state, often leading to a shift in the absorption wavelength. As mentioned, deprotonation of the phenolic hydroxyl group under basic conditions creates a more powerful electron-donating phenoxide, which significantly lowers the energy of the charge-transfer transition, resulting in a large bathochromic (red) shift of the absorption maximum into the visible region. wikipedia.org

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₁₂H₉NO₃ and a monoisotopic mass of approximately 215.06 Da. nih.gov In mass spectrometric analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

For this compound, various ionization techniques can be employed, resulting in different adducts. The predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can be calculated for these adducts to aid in identification.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts
Adductm/zPredicted CCS (Ų)
[M+H]⁺216.06552143.5
[M+Na]⁺238.04746150.8
[M-H]⁻214.05096149.4
[M+NH₄]⁺233.09206160.4
[M]⁺215.05769141.1

Data sourced from computational predictions. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for separating and identifying volatile and semi-volatile compounds. In the analysis of this compound, the compound is first vaporized and passed through a chromatographic column, which separates it from other components in a mixture. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI), causing it to fragment in a reproducible pattern.

The resulting mass spectrum serves as a molecular fingerprint. For this compound, the molecular ion peak ([M]⁺) is observed at an m/z of 215, confirming its molecular weight. nih.gov The fragmentation pattern provides further structural information.

Table 2: Key GC-MS Spectral Peaks for this compound
m/z ValueRelative IntensityInterpretation
215Top PeakMolecular Ion [M]⁺
1392nd HighestFragment ion, likely loss of NO₂ and C₂H₂
2163rd HighestIsotope peak [M+1]⁺

Data obtained from the NIST Mass Spectrometry Data Center. nih.gov

The analysis of these fragments helps to confirm the presence of the biphenyl core and the nitro and hydroxyl functional groups. GC-MS is widely used for the identification of bioactive compounds in complex extracts. nih.govmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of compounds in complex biological matrices due to its high sensitivity and selectivity. phenomenex.com This technique couples the separation power of high-performance liquid chromatography (HPLC) with the precise detection capabilities of tandem mass spectrometry.

For the quantification of this compound, a sample would first be subjected to an extraction process, such as solid-phase extraction (SPE), to remove interfering matrix components. phenomenex.comvliz.be The extract is then injected into the LC system, where the target analyte is separated from other substances on a chromatographic column, often a C18 column. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often with additives like formic acid to improve ionization. vliz.benih.gov After separation, the analyte enters the mass spectrometer for detection and quantification. This approach allows for the reliable determination of compound concentrations even at very low levels (pg/mL). lcms.cz

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive tandem mass spectrometry technique used for targeted quantification. nih.govspringernature.com In an MRM experiment, the first mass analyzer (Q1) is set to select only the precursor ion of the target analyte (in this case, the molecular ion of this compound, m/z 215). This precursor ion is then fragmented in a collision cell (Q2). The third mass analyzer (Q3) is set to monitor only a specific, characteristic fragment ion, known as the product ion (e.g., m/z 139). nih.gov

This process of selecting a specific precursor-to-product ion transition is what gives MRM its exceptional selectivity, as it filters out noise from other ions in the sample matrix. researchgate.net To ensure reliable quantification, typically two or three different MRM transitions are monitored for a single compound. mdpi.com

Table 3: Representative MRM Transitions for Quantification of this compound
Transition TypePrecursor Ion (m/z)Product Ion (m/z)Purpose
Transition 1215.1139.1Quantifier
Transition 2215.1169.1Qualifier

Note: The product ions are based on likely fragmentation patterns; specific transitions would be optimized experimentally.

X-ray Diffraction Studies (for crystalline derivatives)

The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is used to construct an electron density map, from which the positions of the atoms can be determined. This technique can also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. mdpi.com Studies on similar organic molecules have shown that polymorphism—the existence of multiple crystal forms—can be identified and characterized using this method. nih.gov For example, analysis of a structurally related compound, 5-chloro-7-azaindole-3-carbaldehyde, revealed a monoclinic crystal system and the formation of dimers through strong hydrogen bonds. mdpi.com

Advanced Spectroscopic Techniques

Vibrational Spectroscopic Investigations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within a molecule. Each vibrational mode corresponds to a specific type of bond stretching or bending, and the frequencies of these vibrations are characteristic of the molecule's structure.

For this compound, the vibrational spectrum would be characterized by modes associated with the hydroxyl (-OH) group, the nitro (-NO₂) group, and the biphenyl aromatic system. Based on studies of structurally similar compounds, the expected vibrational frequencies can be predicted. esisresearch.orgesisresearch.org

Table 4: Characteristic Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Spectrum
O-H Stretching-OH3200 - 3600IR
Aromatic C-H StretchingBiphenyl3000 - 3100IR/Raman
Asymmetric NO₂ Stretching-NO₂1530 - 1560IR/Raman
Symmetric NO₂ Stretching-NO₂1335 - 1395IR/Raman
C-O StretchingPhenolic -OH1200 - 1260IR
O-H Bending-OH~1350 (in-plane), ~650 (out-of-plane)IR

Note: Expected wavenumber ranges are based on data from analogous compounds. esisresearch.orgesisresearch.org

The asymmetric and symmetric stretching vibrations of the nitro group are particularly strong and characteristic. esisresearch.org The broad O-H stretching band in the IR spectrum would confirm the presence of the hydroxyl group. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to perform detailed vibrational assignments. mdpi.comesisresearch.org

Computational Chemistry and Theoretical Studies on 4 Hydroxy 3 Nitrobiphenyl

Density Functional Theory (DFT) Calculations

No specific studies reporting DFT calculations for the geometry optimization, HOMO-LUMO analysis, or NBO analysis of 4-Hydroxy-3-nitrobiphenyl were found.

Molecular Structure Optimization

There are no available published data providing the optimized bond lengths, bond angles, and dihedral angles for this compound calculated through DFT methods.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the corresponding energy gap for this compound are not documented in the available literature. Such an analysis would typically provide insights into the molecule's electronic properties and reactivity.

Natural Bond Orbital (NBO) Analysis

Detailed NBO analysis, including the quantification of hyperconjugative interactions, charge delocalization, and donor-acceptor interactions for this compound, has not been reported in scientific publications.

Quantum Chemical Modeling

Quantum chemical models exploring the specific behaviors of this compound are absent from the current body of scientific literature.

Proton Transfer Mechanisms in Excited States

While the molecular structure of this compound contains a hydroxyl group (proton donor) and a nitro group (potential proton acceptor), which suggests the possibility of an Excited-State Intramolecular Proton Transfer (ESIPT), no theoretical or experimental studies have been published to confirm or characterize this mechanism for this specific molecule.

Solvent Effects on Electronic Structure

Investigations into the solvatochromic effects on the electronic structure and absorption spectra of this compound have not been reported. Such studies would involve calculating electronic transitions in various solvents to understand how the environment affects its properties.

Biological and Medicinal Chemistry Applications of 4 Hydroxy 3 Nitrobiphenyl and Its Analogs

Role as an Organic Chemical Intermediate

4-Hydroxy-3-nitrobiphenyl is a key building block in the synthesis of more complex molecules with applications in crop protection and pharmaceuticals. Its chemical reactivity, primarily centered around the hydroxyl and nitro groups, as well as the biphenyl (B1667301) ring system, enables its incorporation into a wide array of target structures.

Precursor for Crop Protecting Agents

While specific commercial crop protecting agents derived directly from this compound are not extensively documented in publicly available literature, the broader class of nitrobiphenyls has been investigated for potential use in agriculture. The structural motifs present in this compound are found in various agrochemicals. The biphenyl structure is a common feature in certain fungicides and herbicides, and the presence of a nitro group can contribute to the biological activity of a molecule. Further research and patent literature may provide more specific examples of its application in the development of novel crop protecting agents.

Intermediate in Pharmaceutical Synthesis

The utility of this compound as an intermediate extends to the pharmaceutical industry, where it has been explored as a precursor for the synthesis of various therapeutic agents.

Muscarinic M1 receptors are implicated in various physiological processes, and agonists of this receptor have been investigated for the treatment of neurological disorders. While direct synthesis of muscarinic M1 receptor agonists from this compound is not prominently reported, the biphenyl scaffold is a recognized pharmacophore in some muscarinic receptor modulators. The functional groups of this compound could theoretically be modified to introduce the necessary pharmacophoric features for M1 receptor activation. For instance, the nitro group could be reduced to an amine, which could then be further functionalized, and the hydroxyl group could be etherified to introduce different side chains.

The development of new treatments for bronchial asthma and Chronic Obstructive Pulmonary Disease (COPD) is an ongoing area of research. Although there is no direct evidence in the scientific literature of this compound being used as a starting material for the synthesis of currently marketed drugs for these conditions, its chemical structure holds potential for the generation of novel bronchodilators or anti-inflammatory agents. The biphenyl core could serve as a scaffold for attaching various functional groups known to interact with targets relevant to asthma and COPD pathophysiology.

Ulcerative colitis and other ulcerative diseases are characterized by chronic inflammation. The anti-inflammatory potential of various chemical entities is a key focus of drug discovery in this area. While specific drugs for ulcerative diseases derived from this compound have not been identified in the available literature, the nitrobiphenyl structure is of interest. Nitro-containing compounds have been explored for their anti-inflammatory properties, and the biphenyl moiety can be found in some anti-inflammatory drugs.

Structure-Activity Relationships (SAR)

The biological activity of biphenyl derivatives is often influenced by several factors, including:

Nature and Position of Substituents: The type of functional groups (e.g., hydroxyl, nitro, amino, alkyl, halogen) and their location on the biphenyl rings can dramatically alter the compound's interaction with biological targets.

Physicochemical Properties: Properties such as lipophilicity (logP), electronic effects (pKa), and steric factors play a crucial role in absorption, distribution, metabolism, and excretion (ADME), as well as in target binding.

A hypothetical SAR study on this compound analogs might explore the following modifications:

ModificationRationale
Variation of the substituent on the second phenyl ring To probe the effect of electron-donating or electron-withdrawing groups on activity.
Modification of the hydroxyl group Etherification or esterification to alter lipophilicity and hydrogen bonding capacity.
Reduction of the nitro group Conversion to an amino group, which can then be acylated or alkylated to introduce new functionalities.
Introduction of substituents on the first phenyl ring To investigate steric and electronic effects in the vicinity of the hydroxyl and nitro groups.

Such studies would be essential for the rational design of more potent and selective analogs of this compound for specific biological targets.

Correlation between Structural Features and Biological Activity

The biological activity of nitrobiphenyls and their analogs is significantly influenced by their structural features, particularly the number and position of nitro (-NO2) and hydroxyl (-OH) groups. The interplay between these functional groups dictates properties such as mutagenicity and carcinogenicity. Bioactivation is often a prerequisite for the genotoxic effects of these compounds, typically involving the reduction of the nitro group or oxidation of the aromatic ring. nih.gov

For nitroaromatic compounds, the position of the nitro group is a key determinant of mutagenic potential. Studies on mono-nitrobenzene derivatives have shown that isomers exhibit different levels of mutagenicity. For instance, ortho-isomers of nitrotoluene, nitroanisole, and nitrochlorobenzene display strong mutagenic activity, while the corresponding para-isomers are weakly mutagenic, and meta-isomers show no mutagenic effects in certain assay systems. nih.gov This suggests that the steric and electronic effects conferred by the ortho-positioning of the nitro group, in relation to other substituents, can significantly enhance biological activity.

The presence of a hydroxyl group, often introduced through metabolic processes, also plays a critical role. Metabolites of 4-nitrobiphenyl (B1678912) (4-NBP), a close analog of this compound, demonstrate that hydroxylation can lead to more potent compounds. For example, hydroxylated metabolites such as x-OH-4-nitrobiphenyl are expected to be active in mutagenicity and carcinogenicity. oup.com Furthermore, metabolites like N-hydroxy-4-acetylaminobiphenyl, which feature a hydroxyl group on the nitrogen atom of the reduced and acetylated nitro group, have been identified as strong carcinogens. oup.com This indicates that both ring hydroxylation and N-hydroxylation are critical activation steps. The combination of a hydroxyl group and a nitro group (or its reduced metabolites) on the biphenyl scaffold appears to be a crucial structural alert for toxicity.

Table 1: Structure-Activity Relationship of Nitrobiphenyl Analogs
Structural FeatureEffect on Biological ActivityExample Compound/ClassReference
Ortho-position of Nitro GroupStrongly associated with higher mutagenicity compared to meta or para isomers.ortho-Nitrotoluene nih.gov
Para-position of Nitro GroupAssociated with weak mutagenicity.para-Nitrotoluene nih.gov
Meta-position of Nitro GroupNot associated with mutagenicity in some assays.meta-Nitrotoluene nih.gov
Ring HydroxylationConsidered a metabolic activation step; hydroxylated metabolites are expected to be active mutagens/carcinogens.x-OH-4-nitrobiphenyl oup.com
N-Hydroxylation (of reduced nitro group)Forms highly potent carcinogens.N-hydroxy-4-acetylaminobiphenyl oup.com

Enzymatic Biotransformation and Metabolism Studies

Degradation by Microorganisms

Nitroaromatic compounds, including nitrobiphenyls, are environmental pollutants that can be degraded by various microorganisms. nih.govnih.gov Bacteria have evolved specific enzymatic pathways to use these compounds as sources of carbon and nitrogen. asm.org The microbial degradation of the biphenyl structure typically proceeds via the "biphenyl upper pathway," which involves a series of enzymatic reactions that open the aromatic rings. ethz.ch

Several bacterial strains have been identified with the ability to degrade biphenyls and related nitroaromatic compounds. These include:

Pseudomonas sp. strain LB400: This strain is noted for its ability to catabolize biphenyl to benzoate and 2-hydroxypenta-2,4-dienoate. ethz.ch

Burkholderia sp. and Burkholderia cepacia : These species are known to degrade dinitrotoluene, initiating the process with a dioxygenase that removes a nitro group. asm.org

Pseudomonas putida : This bacterium can transform 3-nitrotoluene through a series of oxidative steps. asm.org

Mycobacterium sp. : This strain initiates the degradation of 4-nitrotoluene by reducing the nitro group. asm.org

The general strategies for microbial degradation of nitroaromatics involve either an initial oxidative or reductive removal of the nitro group. nih.gov In the case of biphenyl and its derivatives, the pathway is often initiated by a powerful biphenyl dioxygenase enzyme that adds two hydroxyl groups to one of the aromatic rings, starting the process of ring cleavage. ethz.chnih.gov

Formation of Metabolites (e.g., 2'-hydroxy-3'-nitroso derivative of 4-nitrobiphenyl)

The metabolism of nitrobiphenyls in mammalian systems has been studied using the analog 4-nitrobiphenyl (4-NBP). These studies, often using rat liver fractions, reveal complex biotransformation pathways involving the reduction of the nitro group and oxidation of the aromatic rings. oup.com These metabolic processes are crucial as they can lead to detoxification or, conversely, to the formation of more toxic and carcinogenic intermediates. oup.com

Under anaerobic conditions, the metabolism of 4-NBP by rat liver S-9 fractions yields a number of metabolites. The primary pathway involves the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH2) group. The major metabolite formed is 4-aminobiphenyl (4-ABP), which is a known human bladder carcinogen. oup.com Other significant metabolites include various isomers of hydroxylaminobiphenyl. oup.com

Minor metabolic pathways include N-acetylation, N-formylation, and ring hydroxylation, leading to a diverse array of products. oup.com The formation of hydroxylated nitrobiphenyls (x-OH-4-nitrobiphenyl) indicates that ring oxidation occurs alongside nitroreduction. oup.com The interplay of these pathways is detailed in the table below.

Table 2: Metabolites of 4-Nitrobiphenyl (4-NBP) Identified from Rat Liver Fraction Studies oup.com
Metabolite NameAbbreviationMetabolic PathwayClassification
4-Aminobiphenyl4-ABPNitroreductionMajor (79% of total)
Hydroxylaminobiphenyls (isomers)-NitroreductionMajor
4-Acetylaminobiphenyl4-AABPNitroreduction, N-acetylationMinor
N-Hydroxy-4-acetylaminobiphenyl4-AABP-N-OHNitroreduction, N-acetylation, N-hydroxylationMinor
x-OH-4-nitrobiphenyl4-NBP-x-OHRing HydroxylationMinor
Biphenylene-De-nitro-group reactionMinor
N-formyl-4-aminobiphenylN-formyl-4-ABPNitroreduction, N-formylationMinor

Enzymatic Hydrolysis and Product Formation

In the microbial degradation of biphenyls, enzymatic hydrolysis is a critical step that occurs after the initial oxidation and cleavage of one of the aromatic rings. This process is part of the "biphenyl upper pathway" and is catalyzed by a specific hydrolase enzyme. ethz.chresearchgate.net

The sequence begins with biphenyl dioxygenase (BphA) converting biphenyl to cis-2,3-dihydroxy-2,3-dihydrobiphenyl. This is followed by the action of a dehydrogenase (BphB) to form 2,3-dihydroxybiphenyl. A second dioxygenase (BphC) then cleaves the ring to produce the meta-cleavage product, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HOPDA). researchgate.netresearchgate.net

It is at this stage that the hydrolase enzyme, specifically HOPDA hydrolase (BphD), carries out the key hydrolytic step. BphD catalyzes the carbon-carbon bond cleavage in HOPDA, yielding two smaller molecules: benzoic acid and 2-hydroxypenta-2,4-dienoic acid. researchgate.netnih.gov These products can then enter central metabolic pathways to be fully mineralized by the microorganism. Studies on the BphD enzyme from Burkholderia cepacia LB400 have shown its ability to hydrolyze chlorinated HOPDA derivatives, indicating its crucial role in the degradation of a range of biphenyl-based pollutants. nih.gov

Table 3: Enzymatic Hydrolysis in the Biphenyl Degradation Pathway
EnzymeSubstrateReaction TypeProductsReference
HOPDA Hydrolase (BphD)2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HOPDA)Hydrolysis (C-C bond cleavage)Benzoic acid and 2-hydroxypenta-2,4-dienoic acid researchgate.netnih.gov

Environmental Fate and Degradation Studies of Nitrated Biphenyls Contextual for 4 Hydroxy 3 Nitrobiphenyl

Photodegradation Pathways

Photodegradation, or the breakdown of compounds by light, represents a significant pathway for the transformation of aromatic pollutants in the environment. For 4-hydroxy-3-nitrobiphenyl, this process is primarily driven by the absorption of solar radiation in aqueous environments, leading to a series of chemical reactions.

In sunlit natural waters, the hydroxyl radical (•OH) is a highly reactive and non-selective oxidant that plays a crucial role in the degradation of many organic pollutants. nih.gov The formation of •OH can be initiated by the photolysis of naturally occurring substances like nitrate (B79036) ions and dissolved organic matter. nih.gov Although direct studies on this compound are not available, research on similar compounds like nitrophenols demonstrates that hydroxyl radicals are responsible for the primary attack on the molecule. biorxiv.org This attack typically involves the hydroxylation of the aromatic ring, leading to the formation of dihydroxynitrobenzene intermediates. biorxiv.org In the case of this compound, the •OH radical could attack either of the two aromatic rings, initiating a cascade of oxidative reactions that can ultimately lead to ring cleavage and mineralization. The presence of both a hydroxyl and a nitro group on one of the rings would influence the position of the radical attack.

Biodegradation Processes

Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the removal of pollutants from soil and water. The structural features of this compound, including the biphenyl (B1667301) backbone and the nitro and hydroxyl functional groups, make it a potential substrate for various microbial metabolic pathways.

A wide range of microorganisms, including bacteria and fungi, have been shown to degrade aromatic compounds. nih.govresearchgate.net Bacteria, in particular, have evolved diverse catabolic pathways to utilize these compounds as sources of carbon, nitrogen, and energy. ntis.gov While specific studies on this compound are lacking, research on related compounds like nitrophenols and biphenyls indicates that microbial degradation is a significant fate process in both soil and aquatic environments. nih.govresearchgate.net Numerous bacterial species from genera such as Pseudomonas, Burkholderia, Rhodococcus, and Arthrobacter have been identified as capable of degrading nitrophenols. nih.govfrontiersin.org The degradation of biphenyl compounds is also carried out by a diverse group of soil microbes, including species of Sphingomonas, Ralstonia, and Pseudomonas. researchgate.net These microorganisms possess the enzymatic machinery to attack the aromatic rings and break down the complex structure of these pollutants.

Bacteria have developed several strategies to metabolize nitroaromatic compounds. nih.gov These pathways often involve initial enzymatic attacks that modify the functional groups and prepare the aromatic ring for cleavage. Common initial steps include:

Reduction of the nitro group: The nitro group can be reduced to a hydroxylamino or an amino group, which can make the aromatic ring more susceptible to subsequent oxidative attack. researchgate.net

Oxidative removal of the nitro group: Monooxygenase or dioxygenase enzymes can incorporate oxygen atoms into the aromatic ring, leading to the elimination of the nitro group as nitrite (B80452). nih.gov

For hydroxylated biphenyls, bacterial degradation pathways typically involve the hydroxylation of the unsubstituted ring, followed by meta-cleavage of the dihydroxylated ring to generate benzoic acid derivatives. nih.gov In the case of 4-hydroxy-3-nitrobhenyl, a plausible metabolic pathway could involve an initial reduction of the nitro group, followed by dioxygenase-catalyzed cleavage of one of the aromatic rings. Alternatively, a monooxygenase could hydroxylate the unsubstituted ring, setting the stage for ring cleavage. A study on the degradation of 3-methyl-4-nitrophenol by a Burkholderia strain identified methyl-1,4-benzoquinone and methylhydroquinone as key intermediates, suggesting a pathway involving initial monooxygenation and subsequent reduction. frontiersin.org

Table 1: Examples of Bacterial Genera Involved in the Degradation of Related Aromatic Compounds

Bacterial Genus Related Compound Degraded Reference
Pseudomonas Nitrophenols, Biphenyls nih.govresearchgate.net
Burkholderia 3-Methyl-4-nitrophenol frontiersin.org
Rhodococcus Nitrophenols nih.gov
Sphingomonas Biphenyls researchgate.net

Cytochrome P450 (CYP) enzymes are a large and diverse group of monooxygenases that play a critical role in the metabolism of a wide range of xenobiotic compounds, including aromatic hydrocarbons. nih.gov These enzymes catalyze the insertion of an oxygen atom into a C-H bond, a key step in the detoxification and degradation of many pollutants. researchgate.net In the context of nitrated biphenyls, CYP enzymes are implicated in the initial hydroxylation reactions that can lead to further degradation.

While direct evidence for the involvement of CYP enzymes in the metabolism of this compound is not available, studies on related compounds provide strong support for this possibility. For instance, the reduction of nitro compounds by rat liver microsomes has been shown to be dependent on cytochrome P-450. nih.gov Furthermore, the hydroxylation of p-nitrophenol is a well-established probe for the activity of certain CYP isoforms, indicating that these enzymes can indeed metabolize nitrophenols. nih.gov The degradation of fluorinated pyrethroids by a Bacillus species was also found to involve cytochrome P450 enzymes. mdpi.com It is therefore highly probable that microbial CYP enzymes could catalyze the hydroxylation of the unsubstituted phenyl ring of this compound, a critical first step in its aerobic biodegradation pathway.

Table 2: List of Compounds Mentioned

Compound Name
This compound
3-methyl-4-nitrophenol
Benzoic acid
Dihydroxynitrobenzene
Methyl-1,4-benzoquinone
Methylhydroquinone
Nitrous acid

Atmospheric Degradation

The atmospheric persistence and transformation of this compound are dictated by its reactions with key atmospheric oxidants. While specific experimental data for this compound are limited, its atmospheric fate can be inferred from the behavior of structurally similar compounds, such as nitrobiphenyls and nitrophenols. The primary degradation pathways in the troposphere are reactions with photochemically produced hydroxyl (•OH) radicals during the day and nitrate (NO₃) radicals at night.

Reaction with Hydroxyl (•OH) Radicals

Hydroxyl radicals are a dominant oxidant in the daytime troposphere, initiating the degradation of most organic compounds. The reaction of •OH with aromatic compounds like this compound can proceed via two main pathways: •OH addition to the aromatic ring or hydrogen abstraction from the hydroxyl group.

Due to the absence of a specific rate constant for this compound, data for the related compound 4-nitrobiphenyl (B1678912) can provide a contextual estimate. The gas-phase reaction rate constant for 4-nitrobiphenyl with •OH radicals has been estimated, allowing for a calculation of its atmospheric half-life. This provides a baseline for understanding the potential persistence of similar nitrated biphenyls. The estimated half-life for 4-nitrobiphenyl is approximately 6.8 days, suggesting that such compounds can persist in the atmosphere long enough to undergo long-range transport nih.gov.

Table 1: Estimated Atmospheric Degradation of 4-Nitrobiphenyl by Hydroxyl Radicals

ParameterValueReference
OH Radical Reaction Rate Constant 2.36 x 10⁻¹² cm³/molecule-sec (estimated)
Assumed Average OH Concentration 5 x 10⁵ radicals/cm³
Calculated Atmospheric Half-life ~6.8 days nih.gov

Reaction with Nitrate (NO₃) Radicals

During nighttime, in the absence of sunlight, the nitrate radical (NO₃) becomes a significant atmospheric oxidant. NO₃ radicals are formed from the reaction of nitrogen dioxide (NO₂) and ozone (O₃). These radicals are particularly reactive with compounds containing unsaturated bonds and aromatic systems.

Environmental Monitoring and Risk Assessment (Contextual)

Environmental Monitoring

Effective environmental monitoring is essential for determining the occurrence, distribution, and potential impact of contaminants like this compound. Although specific monitoring programs for this compound may not be established, methods used for other nitrophenols and nitrated aromatic compounds are directly applicable nih.govcdc.gov. Environmental samples of interest include water, soil, sediment, and air.

Monitoring strategies typically involve a two-step process: sample extraction and cleanup, followed by instrumental analysis. Pretreatment methods are crucial for isolating and concentrating the target analytes from complex environmental matrices nih.gov. Analytical determination is predominantly achieved using chromatographic techniques. nih.gov

Key monitoring techniques include:

Liquid-Liquid Extraction (LLE): A conventional method for extracting organic compounds from aqueous samples. nih.gov

Solid-Phase Extraction (SPE): A widely used technique that offers high recovery and concentration factors for isolating phenols from water samples. nih.govmdpi.com

Gas Chromatography (GC): Often coupled with highly sensitive detectors like mass spectrometry (GC-MS) or an electron capture detector (GC-ECD) for the analysis of volatile and semi-volatile nitroaromatic compounds. nih.gov

High-Performance Liquid Chromatography (HPLC): A versatile technique, frequently paired with mass spectrometry (LC-MS) or UV detection, suitable for analyzing less volatile and more polar compounds like hydroxylated nitrobiphenyls. mdpi.com

Table 2: Potential Methodologies for Environmental Monitoring of Nitrated Biphenyls

TechniqueMatrixDescription
Solid-Phase Extraction (SPE) WaterEfficiently extracts and concentrates nitrophenolic compounds from water prior to analysis. nih.govmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) Air, Water, SoilProvides high-resolution separation and definitive identification of nitrated aromatic compounds. nih.gov
High-Performance Liquid Chromatography (HPLC-UV/MS) Water, SoilSuitable for a wide range of polarities and provides quantitative data on compound concentrations. mdpi.com
Electrochemical Sensors WaterOffer a low-cost and rapid method for detecting hazardous nitrophenols in environmental samples. rsc.org

Risk Assessment

A risk assessment for a chemical compound evaluates its potential to cause adverse effects on human health or the environment. For nitrated aromatic compounds like this compound, the risk assessment framework would be similar to that used for other persistent organic pollutants (POPs). This process is typically divided into four main steps:

Hazard Identification: This step involves identifying the types of adverse effects a substance can cause. For nitrated aromatic compounds, this would involve reviewing toxicological data from related substances, such as nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), to understand their potential hazards. nih.govnih.govgoldschmidt.info

Dose-Response Assessment: This step quantifies the relationship between the dose of a substance and the incidence of adverse effects in an exposed population.

Exposure Assessment: This involves determining the extent of human or environmental exposure to the substance. It considers various pathways, such as inhalation of contaminated air or ingestion of contaminated water, and measures or estimates the concentration of the compound in different environmental media.

Risk Characterization: This final step integrates the information from the previous three steps to estimate the probability and magnitude of adverse effects occurring in a specific population under defined exposure conditions. For many nitro-PAHs, risk is often characterized using toxic equivalence factors (TEFs) relative to a well-studied carcinogen like benzo[a]pyrene. mdpi.comgoldschmidt.info

Given the limited specific data for this compound, a comprehensive risk assessment would heavily rely on data from structurally analogous compounds and quantitative structure-activity relationship (QSAR) models to predict its potential for persistence, bioaccumulation, and toxicity. acs.org

Advanced Materials and Emerging Applications of 4 Hydroxy 3 Nitrobiphenyl Derivatives

Photoactive Materials Development

There is currently no available research specifically detailing the development or utilization of 4-Hydroxy-3-nitrobiphenyl in photoactive materials. While the broader class of nitrobiphenyl compounds has been investigated for such properties, dedicated studies on the 4-Hydroxy-3-nitro isomer are not found in the surveyed literature.

Applications in Metal-Organic Frameworks (MOFs) for Detection and Photodegradation

No specific studies have been identified that describe the use of this compound as a ligand or functional component in the synthesis of Metal-Organic Frameworks (MOFs) for detection and photodegradation purposes. Research on MOFs often involves bifunctional organic linkers, but the application of this particular compound has not been reported. For instance, while a cadmium-based MOF, Cd-TCAA, has been developed for the detection and photodegradation of the related isomer, 4-hydroxy-4'-nitrobiphenyl (B1295355) (HNBP), similar research involving this compound is not present in the available literature. rsc.org

Catalytic Applications (e.g., in organic reactions)

There is no direct evidence in the reviewed literature of this compound being used as a catalyst or a ligand for a catalyst in organic reactions. The field of catalysis is extensive, with many organic molecules being adapted for catalytic processes; however, this compound has not been identified as a compound of interest in this context.

Conclusion and Future Research Directions

Summary of Current Understanding of 4-Hydroxy-3-nitrobiphenyl

This compound, also known as 2-nitro-4-phenylphenol, is a biphenyl (B1667301) derivative characterized by a hydroxyl group and a nitro group attached to one of its phenyl rings. chemdad.comnih.gov This compound exists as a light yellow to brown crystalline powder. chemdad.com It is generally insoluble in water. Current knowledge primarily positions this compound as a chemical intermediate in organic synthesis. For instance, it serves as a precursor for the synthesis of other complex molecules, such as 4,4'-Dihydroxy-3,3'-dinitrobiphenyl and 5-phenyl-o-anisidine. chemdad.com

Synthesis of this compound can be achieved through established organic reactions. Common laboratory-scale preparations include the nitration of 4-phenylphenol or transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling between phenylboronic acid and a suitably substituted nitrophenol, like 4-bromo-2-nitrophenol (B183274). chemdad.com The reactivity of the compound is dictated by its functional groups: the aromatic rings, the activating hydroxyl group, and the deactivating nitro group. These allow for a range of chemical modifications, including electrophilic substitution, reduction of the nitro group to an amine, and etherification of the hydroxyl group.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₂H₉NO₃ chemdad.comnih.gov
Molecular Weight 215.2 g/mol chemdad.com
CAS Number 885-82-5 chemdad.comnih.gov
Appearance Light yellow to Brown powder/crystal chemdad.com
Melting Point 69-70°C chemdad.com
Boiling Point (Predicted) 338.5 ± 30.0 °C chemdad.com
pKa (Predicted) 6.97 ± 0.14 chemdad.com
Water Solubility Insoluble chemdad.com

Unexplored Synthetic Routes and Reaction Pathways

While standard synthetic methods for this compound are established, significant opportunities exist for exploring more efficient, selective, and sustainable routes. The Cadogan reaction, which involves the reductive cyclization of nitrobiphenyls to form carbazoles using phosphites, represents a potential but unexplored pathway for creating novel heterocyclic structures from this precursor. researchgate.net Further investigation into alternative cross-coupling reactions beyond the Suzuki coupling, such as Negishi or Stille couplings, could offer advantages in terms of substrate scope and functional group tolerance.

Moreover, the regioselective functionalization of the unsubstituted phenyl ring remains a key area for exploration. Developing catalytic C-H activation methods would provide a more atom-economical approach to introducing new substituents, bypassing the need for pre-functionalized starting materials. The reactivity of the nitro group also warrants further study; while reduction to the amine is common, exploring partial reduction to hydroxylamine (B1172632) or nitroso derivatives could yield valuable synthetic intermediates for novel compounds. mdpi.com

Advancements in Computational Modeling and Predictive Studies

Computational chemistry offers powerful tools to deepen the understanding of this compound, yet it remains an underutilized resource for this specific molecule. While some basic properties have been predicted, such as pKa and collision cross-section values, more advanced modeling is needed. chemdad.comuni.lu

Future research should employ Density Functional Theory (DFT) to model key characteristics. DFT calculations can predict electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the compound's reactivity and its potential as a corrosion inhibitor or in electronic materials. researchgate.net Molecular modeling can also be used to simulate reaction mechanisms, predict spectroscopic data (NMR, IR), and perform structure-activity relationship (SAR) studies. nih.gov Such predictive studies could accelerate the discovery of new derivatives with desired properties and guide experimental work, saving significant time and resources.

Novel Biological and Therapeutic Applications

The biological and therapeutic potential of this compound is largely uncharted territory. However, its structural motifs and the activities of related compounds suggest several promising avenues for investigation. The nitrophenol and biphenyl scaffolds are present in numerous biologically active molecules. For instance, various substituted benzimidazole derivatives containing hydroxy and methoxy groups have demonstrated antioxidant and antibacterial properties. mdpi.com

Structurally related compounds, such as 4-hydroxy-3-nitro-2-quinolones, have been investigated as inhibitors of allergic reactions. nih.gov This suggests that this compound itself could be screened for anti-inflammatory or immunomodulatory activities. The core structure also serves as a leaving group in enzymatic assays designed to study plant hormone signaling pathways, indicating an interaction with biological macromolecules that could be further explored. nih.gov Future research should involve broad-spectrum biological screening to identify potential activities, followed by medicinal chemistry efforts to optimize any discovered leads into novel therapeutic agents.

Comprehensive Environmental Impact Assessment and Remediation Strategies

There is a significant lack of data concerning the environmental fate and toxicity of this compound. Nitroaromatic compounds as a class are often flagged as environmental pollutants due to their potential toxicity, mutagenicity, and resistance to degradation. nih.govnih.govresearchgate.net The closely related compound, 4-nitrobiphenyl (B1678912), is recognized as a hazardous substance with documented chronic effects on the nervous system and liver. epa.govnih.gov

Given these concerns, a comprehensive environmental impact assessment for this compound is imperative. This should include studies on its biodegradability (both aerobic and anaerobic), potential for bioaccumulation, and aquatic toxicity. mdpi.com Research into remediation strategies is also crucial. Bioremediation, using microorganisms capable of degrading nitroaromatics, presents a sustainable approach. nih.govslideshare.net These microbes often utilize nitroreductase enzymes to initiate the degradation cascade, potentially mineralizing the compound into harmless inorganic substances like CO₂ and H₂O. slideshare.net Investigating such pathways would be a critical step toward developing effective strategies for mitigating any potential environmental contamination.

Development of Green Chemistry Approaches for Synthesis and Degradation

Traditional synthesis of nitroaromatics often relies on harsh reagents like mixed nitric and sulfuric acids, which generate significant hazardous waste. nih.gov Future research should focus on developing greener synthetic alternatives for this compound. This could involve using solid acid catalysts or milder nitrating agents to reduce corrosive waste streams. For cross-coupling reactions, employing water as a solvent, using recyclable catalysts, or exploring microwave-assisted and ultrasound-assisted synthesis could drastically reduce energy consumption and the use of volatile organic compounds. mdpi.com

Similarly, green approaches for the degradation of this compound and related compounds are needed. Beyond bioremediation, advanced oxidation processes such as photocatalysis could be explored. This involves using semiconductor catalysts and light to generate highly reactive hydroxyl radicals that can break down the recalcitrant aromatic structure. Developing these green chemistry methods for both the synthesis and disposal phases is essential for ensuring the lifecycle of this chemical is environmentally sustainable.

Q & A

Q. What are the established methods for synthesizing 4-Hydroxy-3-nitrobiphenyl, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nitration and hydroxylation of biphenyl derivatives. For example, nitration of 4-hydroxybiphenyl under controlled acidic conditions (e.g., HNO₃/H₂SO₄) can yield the target compound. Optimization includes monitoring temperature (e.g., 0–5°C to prevent over-nitration) and stoichiometric ratios. Post-synthesis purification via recrystallization (ethanol/water mixtures) is critical to isolate pure crystals . Use tools like Reaxys or SciFinder to validate synthetic routes against literature precedents .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Confirm nitro (1520–1350 cm⁻¹) and hydroxyl (3300–3500 cm⁻¹) functional groups.
  • NMR : ¹H NMR (DMSO-d₆) should show aromatic protons (δ 7.5–8.5 ppm) and hydroxyl signals (δ 9–10 ppm).
  • HPLC/MS : Assess purity and molecular ion peaks (e.g., [M+H]+ at m/z 216.16). Cross-reference spectral data with NIST Chemistry WebBook or PubChem entries . Discrepancies in reported data require recalibration using certified standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to minimize inhalation risks, as acute toxicity (Category 4) is reported for structurally similar nitrobiphenyls .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., silica gel) and avoid aqueous rinses to prevent environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point) of this compound?

  • Methodological Answer : Discrepancies in melting points (e.g., 80–90°C vs. higher ranges in older studies) may arise from impurities or polymorphic forms. Address this by:
  • DSC/TGA : Quantify thermal stability and phase transitions.
  • Recrystallization : Compare melting points after multiple purification cycles.
  • Collaborative Validation : Cross-check data with independent labs using certified reference materials (e.g., 4-Nitrophenol standards ).

Q. What methodological approaches are effective in studying the environmental persistence of this compound?

  • Methodological Answer :
  • LC-MS/MS : Detect trace concentrations (ppb levels) in water/soil samples using environmental standards (e.g., 3-Nitrodibenzofuran ).
  • Photodegradation Studies : Exclude UV light (290–400 nm) to simulate natural degradation pathways. Monitor nitro group reduction products via GC-MS .
  • QSAR Modeling : Predict biodegradation half-lives using computational tools like EPI Suite .

Q. How can computational chemistry tools aid in predicting the stability of this compound derivatives?

  • Methodological Answer :
  • DFT Calculations : Optimize geometries (Gaussian 16) to assess resonance stabilization of nitro and hydroxyl groups.
  • Reactivity Predictions : Use PubChem’s in silico tools to simulate electrophilic substitution sites .
  • Meta-Analysis : Cross-validate computational results with experimental data from systematic reviews .

Q. What strategies should be employed for systematic literature reviews on this compound?

  • Methodological Answer :
  • Search Strategy : Use Boolean operators (e.g., "this compound AND synthesis") in SciFinder/Reaxys, filtering by publication year (post-2000) and peer-reviewed journals .
  • Data Synthesis : Classify studies by methodology (e.g., 37% conceptual papers vs. 26% case studies ).
  • Gap Analysis : Apply PRISMA frameworks to map understudied areas (e.g., ecotoxicology) .

Notes

  • Prioritize peer-reviewed journals and certified databases (NIST, PubChem) for data validation.
  • Contradictions in safety data (e.g., hazard classifications ) necessitate institutional EH&S consultation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.